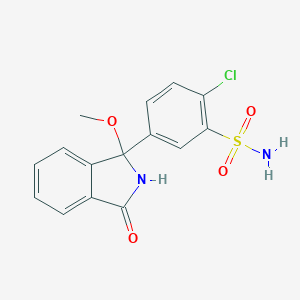

O-Methyl Chlorthalidone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chlorthalidone and its derivatives, including O-Methyl Chlorthalidone, involves several chemical reactions. Chlorthalidone is known to undergo methylation reactions to form methyl derivatives, a process that can be applied to synthesize O-Methyl Chlorthalidone (Li, Johnston, & Mufson, 1977). Methylation typically involves the use of methanol and specific catalysts or conditions to add a methyl group to the chlorthalidone molecule.

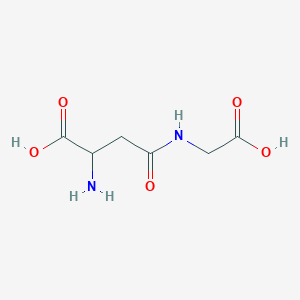

Molecular Structure Analysis

Chlorthalidone exhibits several crystalline forms, which could imply that O-Methyl Chlorthalidone might also present polymorphism or multiple molecular configurations (Bonfilio et al., 2014). The structural analysis of chlorthalidone derivatives is critical for understanding their physical and chemical properties, which are influenced by the arrangement of atoms within the molecule.

Chemical Reactions and Properties

Chlorthalidone and its derivatives engage in various chemical reactions. One notable reaction is its conversion to a methyl ether in the presence of methanol, a process that is relevant for the synthesis of O-Methyl Chlorthalidone (Pandit & Hinderliter, 1985). The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups.

Physical Properties Analysis

The physical properties of O-Methyl Chlorthalidone, such as solubility and dissolution rates, can be influenced by its polymorphic forms. For instance, different polymorphs of chlorthalidone have been shown to significantly affect its dissolution properties, a factor that could similarly impact the physical properties of its methylated derivatives (Bonfilio et al., 2014).

Chemical Properties Analysis

The chemical properties of O-Methyl Chlorthalidone, including its stability and reactivity, can be inferred from studies on chlorthalidone. For instance, chlorthalidone's interaction with methanol for the formation of methyl ethers highlights its susceptibility to nucleophilic substitution reactions, which would be pertinent to the chemical behavior of O-Methyl Chlorthalidone (Pandit & Hinderliter, 1985).

科学的研究の応用

Efficacy in Hypertension Management

Chlorthalidone has been identified as a potent agent in managing hypertension, with studies suggesting its superior efficacy over other thiazide diuretics in reducing blood pressure levels. It's highlighted for its long duration of action and effectiveness as initial therapy in hypertension management, offering a valuable alternative for older patients or those with stroke history. The comparison of chlorthalidone with hydrochlorothiazide (HCTZ) underscores its greater potency and potential for more significant metabolic adverse effects, such as hypokalemia, underscoring the need for careful selection based on patient-specific factors (Roush et al., 2014; Cooney et al., 2015).

Role in Chronic Kidney Disease

Chlorthalidone's application extends to patients with CKD, where its use challenges the belief that thiazide diuretics lose efficacy at lower glomerular filtration rates. Recent evidence supports its effectiveness in lowering blood pressure in advanced CKD stages, offering a therapeutic option when loop diuretics are traditionally preferred. This suggests a reevaluation of thiazide diuretics, particularly chlorthalidone, in the management of hypertension within this population (Ali et al., 2022; Minutolo et al., 2022).

Cardiovascular Benefits Beyond Blood Pressure Reduction

Chlorthalidone's benefits may extend beyond mere blood pressure reduction, including potential cardiovascular benefits. While direct comparisons in clinical outcomes between chlorthalidone and other diuretics like HCTZ are sparse, the available data suggest that chlorthalidone could be associated with a reduction in cardiovascular events, highlighting its pleiotropic effects beyond blood pressure management. This necessitates further research to conclusively determine its cardiovascular benefits compared to other antihypertensive agents (Barrios & Escobar, 2014).

Safety And Hazards

In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water, and consulting a doctor . The substance should be stored in a hygroscopic condition, under an inert atmosphere, and at -20°C .

特性

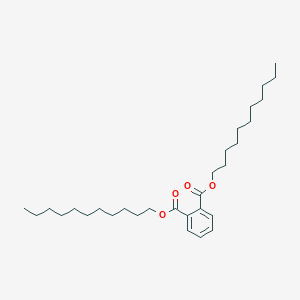

IUPAC Name |

2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWXDZPCMDDANS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Methyl Chlorthalidone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)